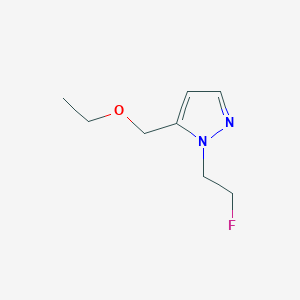

5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNJSDWPFWSUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=NN1CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethoxymethyl Group: This step can be achieved through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

Introduction of the 2-Fluoroethyl Group: The final step involves the substitution reaction where the pyrazole ring is treated with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Ethoxymethyl Group Reactivity

The ethoxymethyl (-CH₂OCH₂CH₃) group undergoes hydrolysis and oxidation:

-

Acid-Catalyzed Hydrolysis : Forms hydroxymethyl (-CH₂OH) under HCl/EtOH (70–80°C) .

-

Oxidation : Converts to aldehyde (-CHO) using MnO₂ or CrO₃ .

Fluorinated Side Chain Stability

The 2-fluoroethyl group (-CH₂CH₂F) resists nucleophilic substitution due to fluorine’s electronegativity but participates in:

-

Radical Reactions : Photocatalytic C–H activation for cross-coupling .

-

Metabolic Studies : Fluorine’s inertness aids in tracking via ¹⁸F-PET imaging analogs .

Cycloaddition and Multicomponent Reactions

Pyrazole derivatives participate in regioselective cycloadditions:

-

With α,β-Unsaturated Ketones : Forms fused pyrazolo[1,5-a]pyrimidines under microwave irradiation (60–80% yield) .

-

Dipolar Cycloadditions : Reacts with trifluoroacetyl diazoesters (e.g., 17 ) to yield 4-trifluoromethylpyrazoles using Sc(OTf)₃ catalysis (97% yield) .

Transition Metal-Catalyzed Cross-Couplings

-

Palladium-Catalyzed Arylation : Substitution at C-5 with aryl halides (Pd(OAc)₂/XPhos, 70°C, 12h) .

-

Iron-Mediated C–H Activation : Forms 1,3,5-substituted pyrazoles via [3+2] cyclization (FeCl₃, 120°C) .

Microwave-Assisted Functionalization

-

Microwave Conditions : 150°C, 10–15 min, with 3-aminocrotonitrile yields 5-aminopyrazoles (85–90% yield) .

Stability and Degradation Pathways

Biological Activity

The compound 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ability to interact with various biological targets, leading to therapeutic effects in conditions such as inflammation, cancer, and infectious diseases.

Chemical Structure and Properties

This compound features an ethoxymethyl group and a fluoroethyl substituent, which may enhance its biological activity through increased lipophilicity and modulation of pharmacokinetic properties. The presence of the fluorine atom is particularly notable as it can influence the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Pyrazole Derivative | 85% | 93% |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely explored. A notable study reported that a related compound exhibited an IC50 value of 0.26 μM against A549 cell lines, outperforming the reference drug Gefitinib (IC50 = 2.86 μM) . This suggests that modifications in the pyrazole structure can significantly enhance its antiproliferative effects.

| Cell Line | Compound IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A549 | 0.26 | 2.86 |

| MCF7 | 0.13 | Nocodazole: 0.94 |

| HeLa | 0.21 | Nocodazole: 0.81 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds within this class have demonstrated activity against various bacterial strains, including E. coli and S. aureus, with some derivatives showing comparable or superior effects to existing antibiotics .

The mechanisms through which pyrazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Modulation of Signaling Pathways : Pyrazoles can influence various signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy.

- Antimicrobial Mechanisms : The structural modifications in pyrazoles may enhance their ability to penetrate bacterial membranes or inhibit essential bacterial enzymes.

Case Studies

Several studies have focused on the synthesis and evaluation of novel pyrazole derivatives:

- Study by Selvam et al. : This research synthesized a series of novel pyrazoles that were tested for both anti-inflammatory and MAO-B inhibitory activities, with some compounds exhibiting comparable efficacy to indomethacin .

- Research by Chovatia et al. : This study evaluated the anti-tubercular properties of pyrazole derivatives against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .

Comparison with Similar Compounds

Substituent Position Isomerism

3-(Ethoxymethyl)-1-(2-Fluoroethyl)-1H-Pyrazole

- Substituents : Ethoxymethyl at position 3, 2-fluoroethyl at position 1.

- Properties : A positional isomer of the target compound, this derivative has been modified to include a sulfonyl chloride group (e.g., 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride, CAS: 187998-45-4). The sulfonyl chloride functionality enables further chemical derivatization, making it a versatile intermediate .

- Applications : Used in synthetic routes for bioactive molecules, though discontinued .

Alkyl Chain Variations

1-(2-Fluoroethyl)-5-(Propoxymethyl)-1H-Pyrazole

- Substituents : Propoxymethyl at position 5, 2-fluoroethyl at position 1.

- Properties : With a longer alkoxy chain (propoxymethyl vs. ethoxymethyl), this compound (MW: 186.23) exhibits a higher predicted boiling point (258.2±25.0°C) and density (1.07±0.1 g/cm³) compared to the target compound. The extended alkyl chain may enhance lipophilicity but reduce aqueous solubility .

5-Methyl-1-(2-Fluoroethyl)-1H-Pyrazole-4-Carboxylic Acid

Functional Group Modifications

4-Bromo-3-(Ethoxymethyl)-1-(2-Fluoroethyl)-1H-Pyrazole

1-(2-Fluoroethyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Sulfonyl Chloride

- Substituents : Trifluoromethyl at position 5, sulfonyl chloride at position 4.

- Properties : The electron-withdrawing trifluoromethyl group enhances stability and reactivity, while the sulfonyl chloride allows for nucleophilic substitution. This compound is a key intermediate in synthesizing Celecoxib analogs .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.